

Application Notes and Protocols for Investigating the Antifungal Activity of Bombolitin V

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bombolitin V	
Cat. No.:	B1667365	Get Quote

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Introduction

Bombolitin V is a cationic, amphipathic heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. Structurally and functionally similar to other lytic peptides like melittin, **Bombolitin V** exhibits a broad range of biological activities, including the ability to lyse erythrocytes and degranulate mast cells. Its potent membrane-disrupting properties suggest its potential as an antifungal agent. This document provides a comprehensive set of protocols to investigate the antifungal activity of **Bombolitin V**, from initial screening of its inhibitory concentrations to elucidating its mechanism of action against pathogenic fungi.

Data Presentation

The following tables summarize hypothetical quantitative data for the antifungal activity of **Bombolitin V** against common fungal pathogens. This data is for illustrative purposes and should be determined experimentally using the protocols provided.

Table 1: Minimum Inhibitory Concentration (MIC) of **Bombolitin V**



Fungal Species	Strain	MIC (μg/mL)	МІС (µМ)
Candida albicans	ATCC 90028	8	4.2
Candida glabrata	ATCC 90030	16	8.4
Candida parapsilosis	ATCC 22019	16	8.4
Cryptococcus neoformans	ATCC 208821	4	2.1
Aspergillus fumigatus	ATCC 204305	32	16.8
Fusarium solani	ATCC 36031	32	16.8

Table 2: Time-Kill Kinetics of **Bombolitin V** against Candida albicans ATCC 90028



Concentration	Time (hours)	Log10 CFU/mL Reduction
1x MIC	0	0
2	1.5	
4	2.8	
6	>3 (Fungicidal)	
24	>3	
2x MIC	0	0
2	2.5	
4	>3 (Fungicidal)	
6	>3	
24	>3	
4x MIC	0	0
2	>3 (Fungicidal)	
4	>3	
6	>3	
24	>3	

Experimental Protocols Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of **Bombolitin V** that inhibits the visible growth of a fungus. The broth microdilution method is a standard technique for this purpose.

Materials:

- Bombolitin V (lyophilized)
- Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

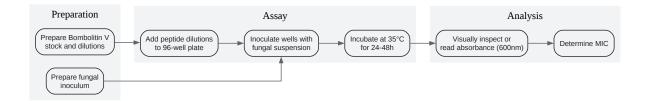


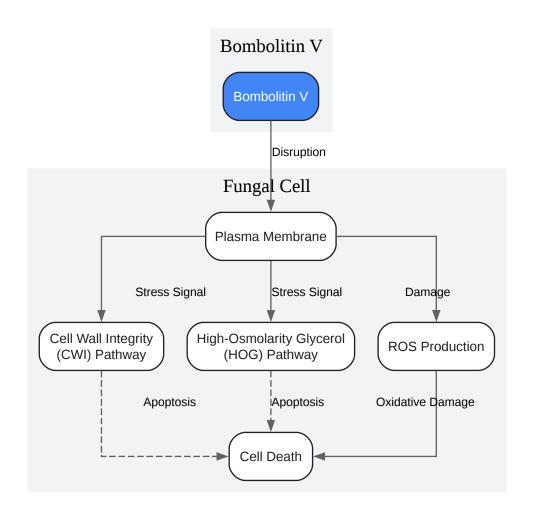
- RPMI-1640 medium with L-glutamine, buffered with MOPS to pH 7.0
- Sterile 96-well polypropylene microtiter plates
- Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
- Spectrophotometer or microplate reader (600 nm)
- Incubator (35°C)

Protocol:

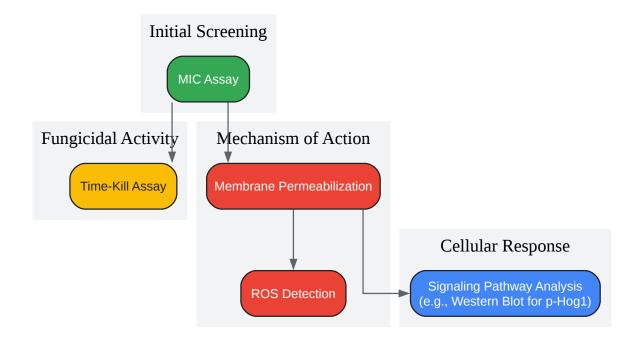
- Peptide Preparation: Dissolve Bombolitin V in sterile water to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to prevent non-specific binding to plasticware.
- Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For molds, collect conidia in sterile saline with 0.05% Tween 80 and adjust the concentration. Dilute the standardized suspension in RPMI-1640 to the final working concentration (approximately 1-5 x 10^5 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).
- Plate Setup: In a 96-well polypropylene plate, perform serial two-fold dilutions of Bombolitin
 V in RPMI-1640. The final volume in each well should be 100 μL.
- Inoculation: Add 100 μ L of the prepared fungal inoculum to each well containing the peptide dilutions.
- Controls: Include a positive control (inoculum without peptide) and a negative control (medium only).
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of Bombolitin V that causes complete inhibition of visible growth. This can be assessed visually or by measuring the absorbance at 600 nm.











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